molecular formula C6H8N2O3 B7804316 6-hydroxy-1,3-dimethylpyrimidine-2,4(1H,3H)-dione

6-hydroxy-1,3-dimethylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B7804316
M. Wt: 156.14 g/mol
InChI Key: VNZLHJYVIBXTIT-UHFFFAOYSA-N
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Description

6-hydroxy-1,3-dimethylpyrimidine-2,4(1H,3H)-dione is a heterocyclic organic compound that belongs to the pyrimidine family. This compound is characterized by a pyrimidine ring substituted with hydroxy and methyl groups. Pyrimidines are essential components of nucleic acids, and their derivatives have significant biological and pharmaceutical importance.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-hydroxy-1,3-dimethylpyrimidine-2,4(1H,3H)-dione can be achieved through various methods. One common approach involves the condensation of urea with acetylacetone under acidic or basic conditions. The reaction typically proceeds as follows:

    Condensation Reaction: Urea reacts with acetylacetone in the presence of an acid or base catalyst.

    Cyclization: The intermediate formed undergoes cyclization to yield the desired pyrimidine derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

6-hydroxy-1,3-dimethylpyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form dihydropyrimidine derivatives.

    Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 6-oxo-1,3-dimethylpyrimidine-2,4(1H,3H)-dione.

    Reduction: Formation of 6-hydroxy-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione.

    Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

6-hydroxy-1,3-dimethylpyrimidine-2,4(1H,3H)-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives.

    Biology: Studied for its potential role in nucleic acid analogs and enzyme inhibitors.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-hydroxy-1,3-dimethylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound can inhibit enzymes involved in nucleic acid synthesis, thereby affecting cellular processes. The hydroxy group plays a crucial role in binding to the active site of enzymes, leading to inhibition.

Comparison with Similar Compounds

Similar Compounds

  • 5-hydroxy-1,3-dimethylpyrimidine-2,4(1H,3H)-dione
  • 6-methyl-1,3-dimethylpyrimidine-2,4(1H,3H)-dione
  • 6-chloro-1,3-dimethylpyrimidine-2,4(1H,3H)-dione

Uniqueness

6-hydroxy-1,3-dimethylpyrimidine-2,4(1H,3H)-dione is unique due to the presence of the hydroxy group at the 6-position, which significantly influences its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific applications and mechanisms of action.

Biological Activity

6-Hydroxy-1,3-dimethylpyrimidine-2,4(1H,3H)-dione (CAS Number: 41949-07-9) is a pyrimidine derivative with potential biological activities that have garnered attention in recent research. This compound is characterized by its molecular formula C6H8N2O3C_6H_8N_2O_3 and molecular weight of 156.14 g/mol. Its structure includes a hydroxyl group and two methyl groups on the pyrimidine ring, which may influence its biological properties.

PropertyValue
Molecular FormulaC₆H₈N₂O₃
Molecular Weight156.14 g/mol
Purity>98%
SMILES CodeO=C1N(C)C(C=C(O)N1C)=O

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

1. Anticancer Activity
Recent studies have explored the anticancer potential of this compound. For instance, it has been evaluated in vitro against several cancer cell lines. In one study, it demonstrated significant cytotoxic effects on chronic lymphocytic leukemia (CLL) cells, suggesting its potential as a therapeutic agent in hematological malignancies .

2. Antifungal Properties
The compound has also shown promising antifungal activity. In a comparative study involving various derivatives, this compound exhibited effective inhibition against pathogenic fungi, outperforming some standard antifungal agents . The minimum inhibitory concentrations (MICs) were determined to evaluate its efficacy.

3. Mechanism of Action
The mechanism underlying the biological activity of this compound is believed to involve interactions with specific cellular targets. Molecular docking studies have suggested that it may bind to enzymes involved in metabolic pathways in cancer cells, disrupting their proliferation . Additionally, its structural features contribute to its ability to form hydrogen bonds and π-stacking interactions with target proteins.

Case Studies

Several case studies have highlighted the biological effects of this compound:

Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry evaluated the compound against various cancer cell lines. The results indicated that it significantly inhibited cell growth in CLL models with IC50 values in the low micromolar range .

Case Study 2: Antifungal Activity
In another investigation focusing on antifungal properties, the compound was tested against Candida albicans and Aspergillus niger. The results showed that it had an MIC lower than that of traditional antifungal drugs like amphotericin B .

Properties

IUPAC Name

6-hydroxy-1,3-dimethylpyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3/c1-7-4(9)3-5(10)8(2)6(7)11/h3,9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNZLHJYVIBXTIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=O)N(C1=O)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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